N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline
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Overview
Description
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline typically involves the condensation of 2-chloro-1-ethylindole-3-carbaldehyde with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline
- **N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-4-nitroaniline
Uniqueness
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
CAS No. |
64209-11-6 |
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Molecular Formula |
C17H15ClN4O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-21-16-9-4-3-8-14(16)15(17(21)18)11-19-20-12-6-5-7-13(10-12)22(23)24/h3-11,20H,2H2,1H3 |
InChI Key |
BLQKFULUERMLCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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